3,6-Dichlorocarbazole

OLED DSSC Energy Level Alignment

3,6-Dichlorocarbazole (CAS 5599-71-3) is the essential halogenated carbazole building block delivering the precise 3,6-substitution pattern required for advanced materials and bioactive scaffolds. Unlike 2,7-dichlorocarbazole, this isomer preserves a wider HOMO-LUMO gap suitable for phosphorescent OLED host materials (HOMO ~ -4.7 eV). Validated antimicrobial triazole derivatives achieve MIC = 2 μg/mL against multidrug-resistant E. faecalis. As the primary dichlorocarbazole formed during aqueous chlorination, it is also a critical environmental analytical standard. Procure this specific isomer to ensure reproducible device performance and biological activity.

Molecular Formula C12H7Cl2N
Molecular Weight 236.09 g/mol
CAS No. 5599-71-3
Cat. No. B1220011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichlorocarbazole
CAS5599-71-3
Synonyms3,6-dichlorocarbazole
Molecular FormulaC12H7Cl2N
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C12H7Cl2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
InChIKeyBIMDTNQPZWJKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichlorocarbazole CAS 5599-71-3 for OLED and Antimicrobial Research: Technical Overview


3,6-Dichlorocarbazole (CAS 5599-71-3) is a halogenated carbazole derivative characterized by chlorine substitution at the 3- and 6-positions of the carbazole ring. This specific substitution pattern is the predominant product in electrophilic chlorination of carbazole due to the high Fukui index f⁻¹(r) values at C3 and C6 positions [1]. The compound serves as a versatile building block for synthesizing conjugated polymers, organic electronic materials, and biologically active derivatives, with applications spanning organic light-emitting diodes (OLEDs), organic photovoltaics, and antimicrobial agent development [2].

Why 3,6-Dichlorocarbazole Cannot Be Simply Replaced by Other Chlorocarbazole Isomers


Substituting 3,6-dichlorocarbazole with alternative chlorocarbazole isomers (e.g., 1,8-dichlorocarbazole or 2,7-dichlorocarbazole) or other halogenated carbazoles fails to preserve critical material and biological properties. The 3,6-substitution pattern uniquely balances electronic effects without introducing steric hindrance that disrupts molecular planarity [1]. DFT calculations demonstrate that 3,6-linked carbazole oligomers exhibit fundamentally different conjugation behavior compared to 2,7-linked structures, with the latter enabling extensive inter-monomer conjugation while the former restricts it, directly impacting HOMO-LUMO gaps and charge transport properties [2]. Furthermore, experimental comparisons show that HOMO energy levels differ by approximately 0.4 eV between 3,6- and 2,7-disubstituted carbazoles, a difference sufficient to alter device energy level alignment [3]. The quantitative evidence below demonstrates why generic substitution is scientifically untenable.

3,6-Dichlorocarbazole CAS 5599-71-3: Quantitative Differentiation Evidence Versus Closest Analogs


HOMO Energy Level Offset: 3,6- vs 2,7-Disubstituted Carbazole for OLED/DSSC Interface Engineering

In a direct comparative study of 3,6- and 2,7-disubstituted carbazoles for solid-state dye-sensitized solar cells (DSSC), the HOMO energy level of 3,6-disubstituted carbazole was measured at -4.7 eV, compared to -5.1 eV for the 2,7-disubstituted analog—a difference of 0.4 eV [1]. This substantial offset alters interfacial energy level alignment in multilayer optoelectronic devices, directly affecting hole injection/extraction efficiency.

OLED DSSC Energy Level Alignment

Polymerization Site Effect on Conjugation: 3,6-Linked vs 2,7-Linked Carbazole Oligomers

Quantum chemical calculations on carbazole oligomers reveal that 2,7-linked structures exhibit extensive conjugation between monomer molecular orbitals, resulting in a considerable narrowing of the HOMO-LUMO gap of the backbone moiety. In contrast, 3,6-linked structures (derived from 3,6-dichlorocarbazole) show absence of this inter-monomer conjugation, thereby preserving a wider HOMO-LUMO gap while having little effect on side-chain properties [1]. This fundamental electronic difference dictates whether the resulting polymer behaves as a narrow-bandgap semiconductor or a wide-bandgap host material.

Conjugated Polymers Optoelectronics Bandgap Engineering

Regioselective Synthesis Accessibility: 3,6-Dichlorocarbazole vs Other Dichlorocarbazole Isomers

Fukui index calculations (f⁻¹(r)) for electrophilic attack on carbazole identify the C1, C3, C6, and C8 atoms as favored positions, with C3 and C6 being the predominant sites for chlorine substitution [1]. Consequently, 3,6-dichlorocarbazole is the major dichlorinated product in chlorination reactions, whereas isomers such as 1,6-dichlorocarbazole and 1,8-dichlorocarbazole are minor analogues. This regioselectivity is confirmed by experimental studies showing that 3-chlorocarbazole, 3,6-dichlorocarbazole, 1,3,6-trichlorocarbazole, and 1,3,6,8-tetrachlorocarbazole constitute the major analogues of each chlorocarbazole group [1]. Additionally, chlorination of carbazole with phosphorus pentachloride in 1,2-dichloroethane leads predominantly to 3-chloro- and 3,6-dichlorocarbazoles [2].

Synthetic Accessibility Precursor Availability Reaction Yield

Antimicrobial Potency of 3,6-Dichlorocarbazole-Derived Triazole: MIC Comparison Against E. faecalis

A 3,6-dichlorocarbazolyl triazole derivative (compound 3f) demonstrated potent antimicrobial activity against Enterococcus faecalis with a minimal inhibitory concentration (MIC) of 2 μg/mL [1]. In the same study, this compound showed a lower propensity to trigger resistance development in bacteria compared to the clinical comparator norfloxacin [1]. Additionally, an N-alkylated 3,6-dichlorocarbazole derivative (compound 1) displayed MIC of 18.5 μg/mL against Pseudomonas aeruginosa with broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative pathogens [2]. The 3,6-dichloro substitution pattern in the carbazole core is critical for this dual-targeting antimicrobial activity.

Antimicrobial Drug Discovery Antibiotic Resistance

Environmental Persistence Half-Life Comparison: 3,6-Dichlorocarbazole vs 3-Chlorocarbazole

In a 57-day soil degradation study, the decay rates (slopes in h⁻¹ range of 10⁻⁴) for both 3-chlorocarbazole and 3,6-dichlorocarbazole indicated very limited degradation under environmental conditions [1]. Control experiments showed that decay under accelerated conditions (-28°C) was two to three times higher, and with sodium azide addition six times higher, than the natural environmental decrease observed for both compounds [1]. The study concluded that 3,6-dichlorocarbazole is not readily degradable in native soil environments over the tested period. Additional research on aqueous chlorination determined that carbazole chlorination follows pseudo-first-order kinetics with a reaction rate of 0.1836 nmol/(L·h) and half-life of 3.77 h (pH 6.4, Cl₂ = 4.7 mg/L), with 3,6-dichlorocarbazole being the major dichlorinated product formed [2].

Environmental Fate Degradation Kinetics Toxicology

TADF Polymer Feasibility from 3,6-Carbazole Monomers: DFT Computational Evidence

Computational investigation into thermally activated delayed fluorescence (TADF) polymers indicates that polymerization of 3,6-carbazole-based monomers with various substituents is efficient for constructing TADF polymers due to their facile π-conjugation extendability . This contrasts with alternative polymerization positions where conjugation may be either too extensive (2,7-linkages causing excessive HOMO-LUMO gap narrowing) or sterically hindered. The study specifically identifies 3,6-carbazole-based monomers as favorable building blocks for designing TADF polymers from non-TADF monomer precursors.

TADF OLED Polymer Design

3,6-Dichlorocarbazole CAS 5599-71-3: Evidence-Backed Application Scenarios for Procurement Decisions


OLED Hole-Transport Layer Development Requiring Specific HOMO Alignment

For research teams developing multilayer OLEDs or DSSCs, 3,6-dichlorocarbazole-derived materials provide a HOMO energy level of approximately -4.7 eV, a 0.4 eV offset from the -5.1 eV of 2,7-disubstituted carbazole analogs [1]. This difference is critical when engineering energy level alignment at electrode interfaces. Procurement of 3,6-dichlorocarbazole enables access to this specific HOMO level, whereas substitution with 2,7-dichlorocarbazole would introduce an energy barrier unsuitable for the same device architecture.

Synthesis of Wide-Bandgap Conjugated Polymers for Host Materials

For researchers synthesizing carbazole-based conjugated polymers where a wide bandgap is required (e.g., host materials for phosphorescent OLEDs), 3,6-dichlorocarbazole is the appropriate precursor. Quantum chemical calculations confirm that 3,6-linked oligomers lack the extensive inter-monomer conjugation found in 2,7-linked structures, thereby preserving a wider HOMO-LUMO gap [1]. Procuring 2,7-dichlorocarbazole instead would produce narrow-bandgap polymers unsuitable for host material applications.

Antimicrobial Lead Optimization Targeting ESKAPE Pathogens

For medicinal chemistry programs developing novel antimicrobial agents against multidrug-resistant Enterococcus faecalis or Pseudomonas aeruginosa, 3,6-dichlorocarbazole-derived scaffolds have demonstrated validated potency. The 3,6-dichlorocarbazolyl triazole core achieved MIC = 2 μg/mL against E. faecalis with reduced resistance development compared to norfloxacin [1], while an N-alkylated derivative showed MIC = 18.5 μg/mL against P. aeruginosa with anti-biofilm activity [2]. These validated scaffolds provide a data-backed starting point distinct from uncharacterized carbazole analogs.

Environmental Monitoring and Toxicological Fate Studies

For environmental chemistry laboratories developing analytical methods for emerging halogenated contaminants, 3,6-dichlorocarbazole is a high-priority analytical standard. It is the major dichlorinated carbazole product formed during aqueous chlorination [1] and exhibits persistence in soil with degradation rates in the 10⁻⁴ h⁻¹ range over 57-day studies [2]. Its dioxin-like toxicological potential in the picogram TCDD-equivalent range [2] further necessitates its inclusion in environmental monitoring panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichlorocarbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.